molecular formula C6H11ClO3S B2813710 [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride CAS No. 2490344-55-1

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride

Cat. No.: B2813710
CAS No.: 2490344-55-1
M. Wt: 198.66
InChI Key: MTFUYGMNCMQBJF-NTSWFWBYSA-N
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Description

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S and a molecular weight of 198.66 g/mol. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a methoxycyclobutyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a suitable methoxycyclobutyl precursor. The reaction conditions often include the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out in the presence of a non-nucleophilic base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Triethylamine: Used as a base in substitution reactions.

    Thionyl Chloride: Can be used in the preparation of methanesulfonyl chloride.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .

Scientific Research Applications

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential pharmaceutical applications due to its ability to modify biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog with similar reactivity but lacking the methoxycyclobutyl group.

    Tosyl Chloride: Another sulfonyl chloride compound used in similar reactions but with a toluene group instead of a methoxycyclobutyl group.

Uniqueness

[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride is unique due to the presence of the methoxycyclobutyl ring, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

[(1R,2R)-2-methoxycyclobutyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6-3-2-5(6)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUYGMNCMQBJF-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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